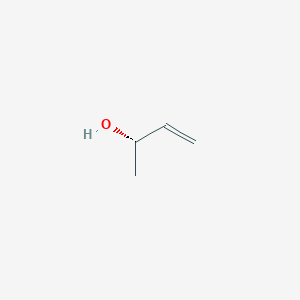

(2S)-but-3-en-2-ol

Overview

Description

(2S)-but-3-en-2-ol, also known as crotyl alcohol, is a colorless liquid with a pungent odor. It is an unsaturated primary alcohol that is used in the synthesis of various chemicals, including fragrances, flavors, and pharmaceuticals. The chemical structure of crotyl alcohol consists of a double bond between the second and third carbon atoms, and a hydroxyl group attached to the second carbon atom.

Scientific Research Applications

Conformational Analysis

(Kahn & Hehre, 1985) explored the conformational energy of 3-buten-2-ol using ab initio molecular orbital theory. This study provides insights into the molecular structure and energy states, which are crucial for understanding the chemical behavior and potential applications of this compound.

Terpolymerization Applications

(Liu et al., 2009) discussed the use of But-3-en-1-ol in the preparation of polar ethylene-norbornene copolymers. This illustrates its potential in polymer chemistry, particularly in creating materials with varied properties like reduced crystallinity and adjusted content.

Atmospheric Chemistry

(Rodríguez et al., 2007) investigated the reaction kinetics of 3-butene-2-ol with atomic chlorine, providing valuable data on its atmospheric reactivity. This research is significant for understanding the environmental impact and behavior of this compound in the atmosphere.

Catalyst Performance in Hydrogenation

(Vernuccio et al., 2016) examined the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst. The findings, including kinetic models and selectivity studies, can inform the use of (2S)-but-3-en-2-ol in industrial chemical processes.

Applications in Organic Chemistry Education

(Gozzi & Bouzidi, 2008) used the Heck reaction involving but-3-en-2-ol as an educational tool to teach students about kinetics, catalysis, and organic chemistry principles.

Isomerization Studies

(Chin et al., 1988) researched the isomerization of but-3-en-2-ol to butan-2-one. This study sheds light on chemical transformations and potential synthetic applications of (2S)-but-3-en-2-ol.

properties

IUPAC Name |

(2S)-but-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUWVMRNQOOSAT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426447 | |

| Record name | (2S)-but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-but-3-en-2-ol | |

CAS RN |

6118-13-4 | |

| Record name | (2S)-but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

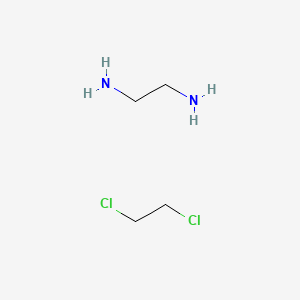

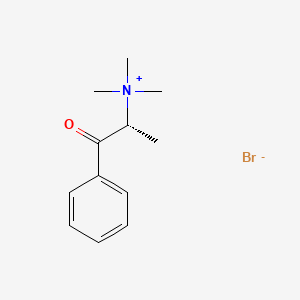

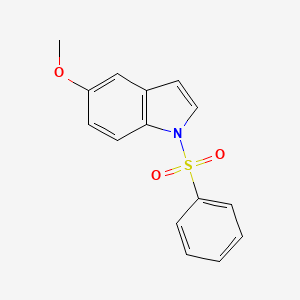

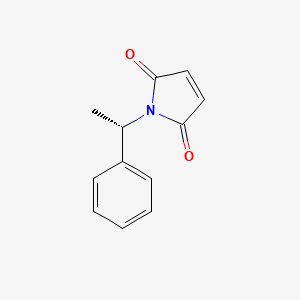

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

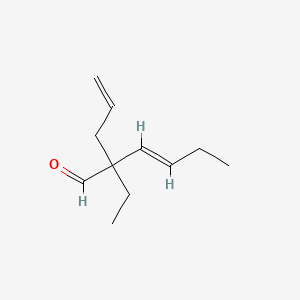

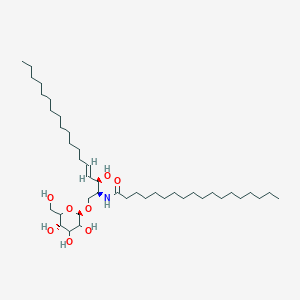

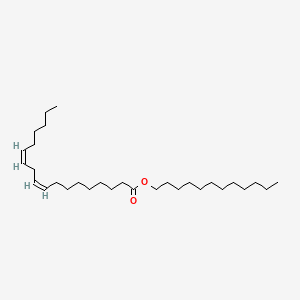

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)

![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)

![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)